N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide
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Overview
Description
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide is a chemical compound with the molecular formula C12H12N2O2 and a molecular weight of 216.23588 g/mol . It is characterized by the presence of a tetrahydrofuran ring and a cyanophenyl group, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide typically involves the reaction of 4-cyanophenylamine with tetrahydrofuran-2-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the cyanophenyl group to an amine.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, methanol, and acetonitrile, as well as catalysts like palladium on carbon for hydrogenation reactions .
Scientific Research Applications
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases, including bacterial infections and cancer.
Mechanism of Action
The mechanism of action of N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting key signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
N-(4-cyanophenyl)tetrahydrofuran-2-carboxamide can be compared with other similar compounds, such as:
N-(4-cyanophenyl)furan-2-carboxamide: This compound has a furan ring instead of a tetrahydrofuran ring, which may result in different chemical and biological properties.
N-(4-cyanophenyl)tetrahydrothiophene-2-carboxamide:
N-(4-cyanophenyl)pyrrolidine-2-carboxamide: This compound contains a pyrrolidine ring, which may affect its pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C12H12N2O2 |
---|---|
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-(4-cyanophenyl)oxolane-2-carboxamide |
InChI |
InChI=1S/C12H12N2O2/c13-8-9-3-5-10(6-4-9)14-12(15)11-2-1-7-16-11/h3-6,11H,1-2,7H2,(H,14,15) |
InChI Key |
UZHRXBRRHUEPFR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C(=O)NC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
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